1,1-Dimethyl-4-thiobiuret

Description

Historical Context and Evolution of Thiobiuret (B3050041) Research

The study of thiobiurets is intrinsically linked to the development of thiourea (B124793) chemistry. Early research in the late 19th and early 20th centuries focused on the synthesis and fundamental reactivity of these sulfur-containing compounds. Methods for preparing simple thiobiurets, such as 1-phenyl-2-thiobiuret, were established, often involving reactions like the pyrolysis of isobiuret hydrochlorides or the condensation of isothiocyanates with ureas. rsc.org Over the decades, research has expanded from basic synthesis to exploring the coordination chemistry of thiobiurets with various metals and their application in diverse fields. usask.ca Modern synthetic strategies continue to be developed, including methods for the selective oxidation of dithiobiurets to yield monothiobiurets. usask.ca

Structural Features and Classification within Thiourea Derivatives

Thiobiurets are a subclass of thiourea derivatives. Thioureas possess the general formula (R¹R²N)(R³R⁴N)C=S. pnas.org Based on the number of substituents on the nitrogen atoms, they can be classified as monosubstituted, disubstituted, trisubstituted, or tetrasubstituted. pnas.org

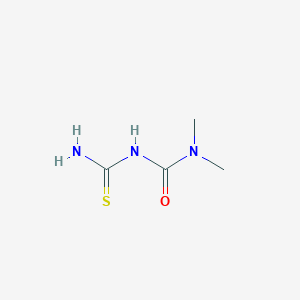

1,1-Dimethyl-4-thiobiuret, with the structure (CH₃)₂N-C(=O)-NH-C(=S)-NH₂, is classified as a trisubstituted thiobiuret, as it has two methyl groups on one terminal nitrogen atom and hydrogen atoms on the others. The core structure features a thioamide group and an amide group linked by a nitrogen atom. Like other thioureas, thiobiurets can exhibit tautomerism, where a proton shifts between a nitrogen and the sulfur atom, leading to an isothiourea (thiol) form. researchgate.net The planarity of the N₂C=S core and the bond lengths indicate delocalization of electrons across the thiourea fragment. researchgate.net

Table 1: Classification of Thiourea Derivatives

| Classification | General Formula | Example |

|---|---|---|

| Monosubstituted | R-NH-C(=S)-NH₂ | Phenylthiourea |

| Disubstituted | R-NH-C(=S)-NH-R' (1,3-disubstituted) or R₂N-C(=S)-NH₂ (1,1-disubstituted) | 1,3-Diphenylthiourea or 1,1-Dimethylthiourea |

| Trisubstituted | R₂N-C(=S)-NH-R' | 1,1-Dimethyl-3-phenylthiourea |

Overview of Research Trajectories for Thiobiuret Scaffolds

The thiobiuret framework is a versatile platform that has been explored in numerous research areas due to its unique chemical properties and ability to coordinate with metal ions. These research trajectories highlight the broad potential of this class of compounds.

Key research areas include:

Medicinal Chemistry: Thiobiuret derivatives have shown a wide range of biological activities. They have been investigated as potential bactericides, fungicides, herbicides, and miticides. nih.govsphinxsai.com Furthermore, studies have explored their efficacy as analgesic, antimalarial, and anticancer agents. nih.govsphinxsai.com

Corrosion Inhibition: Substituted thiobiurets and their metal complexes have been studied as effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netniscpr.res.inresearchgate.net Their ability to adsorb onto the metal surface provides a protective layer against corrosive agents. niscpr.res.in

Coordination Chemistry and Catalysis: The presence of nitrogen and sulfur atoms makes thiobiurets excellent ligands for forming complexes with various transition metals, including molybdenum, tungsten, nickel, and cobalt. researchgate.netresearchgate.net These complexes are themselves subjects of research, with potential applications in catalysis and materials science. usask.ca

Agrochemicals: Beyond herbicidal use, certain thiobiuret derivatives have been investigated for other agricultural applications, such as insect chemosterilants and plant growth regulators. nih.gov

Table 2: Summary of Research Applications for Thiobiuret Scaffolds

| Research Area | Specific Application | Reference Example |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Antimalarial, Anticancer | Evaluation of substituted dithiobiurets for antimalarial activity. sphinxsai.com |

| Materials Science | Corrosion Inhibition | Use of substituted thiobiurets as corrosion inhibitors for mild steel in sulfuric acid. researchgate.netniscpr.res.in |

| Coordination Chemistry | Ligand Synthesis for Metal Complexes | Synthesis of Ni(II) and Co(III) complexes with a substituted thiobiuret ligand. researchgate.net |

| Agrochemicals | Insect Chemosterilants, Growth Regulators | Chemosterilising action of dithiobiuret (B1223364) derivatives in male house flies. nih.gov |

Specific Research Relevance and Potential of this compound

While the broader class of substituted thiobiurets has been extensively studied, research focusing specifically on this compound is less prevalent in the literature. However, its existence and utility as a chemical intermediate have been documented. For instance, this compound is used as a starting material in the synthesis of ethyl 4,4-dimethylthioallophanimidate. prepchem.com

The potential research relevance of this compound can be inferred from the known reactivity of its structural components and closely related isomers, such as N,N-dimethylthiourea. N,N-dimethylthiourea is known to undergo various reactions, including oxidation to form dimethylurea and reduction to dimethylamine. It also serves as a precursor for synthesizing various heterocyclic compounds. rsc.org

Given the established applications of other thiobiurets, this compound holds potential as:

A ligand for creating novel metal complexes, with the dimethyl substitution pattern potentially influencing the solubility and stability of the resulting complexes.

A building block in the synthesis of more complex heterocyclic structures for evaluation in medicinal chemistry.

A candidate for corrosion inhibition studies, to understand how the 1,1-dimethyl substitution pattern affects adsorption and protective efficiency compared to other substituted thiobiurets.

Further dedicated research is required to fully characterize the physical, chemical, and biological properties of this compound and to explore its full potential across these scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3OS |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

3-carbamothioyl-1,1-dimethylurea |

InChI |

InChI=1S/C4H9N3OS/c1-7(2)4(8)6-3(5)9/h1-2H3,(H3,5,6,8,9) |

InChI Key |

TTWKOFNRLCBXQK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,1 Dimethyl 4 Thiobiuret

Direct Synthesis Approaches to 1,1-Dimethyl-4-thiobiuret

The direct synthesis of this compound can be approached through several strategic methodologies, primarily involving condensation reactions and the interconversion of functional groups. These methods focus on the efficient construction of the core thiobiuret (B3050041) structure.

Condensation Reactions

Condensation reactions represent a fundamental approach to the synthesis of thiobiuret derivatives. A plausible and widely utilized method for analogous N-acyl thioureas involves a one-pot, three-component reaction. This strategy typically begins with the formation of an acyl isothiocyanate intermediate. For the synthesis of this compound, this would likely involve the reaction of a suitable acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. The in situ generated acyl isothiocyanate is then reacted with 1,1-dimethylamine, which acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate to yield the final this compound product. nih.gov

Another related condensation approach involves the direct reaction of 1,1-dimethylthiourea with an appropriate acylating agent. While specific examples for this compound are not prevalent in the literature, the general reactivity of thioureas suggests that acylation at the unsubstituted nitrogen is a feasible route.

| Reactants | Intermediate | Product | Reaction Type |

| Acyl Chloride, Ammonium Thiocyanate, 1,1-Dimethylamine | Acyl isothiocyanate | This compound | Condensation |

| 1,1-Dimethylthiourea, Acylating Agent | - | This compound | Condensation |

Functional Group Interconversions

Functional group interconversion provides an alternative pathway to this compound, often starting from a pre-existing biuret (B89757) or thiourea (B124793) scaffold. A key transformation in this category is the thionation of the corresponding oxygen analogue, 1,1-dimethylbiuret. Reagents such as Lawesson's reagent or phosphorus pentasulfide are commonly employed for the conversion of a carbonyl group to a thiocarbonyl group. This approach is advantageous when the corresponding biuret is readily accessible. The reaction typically involves heating the biuret with the thionating agent in an inert solvent like toluene (B28343) or xylene.

Derivatization Strategies for this compound Analogues

The this compound core contains several reactive sites, including the N-H proton and the thioamide group, which allow for a wide range of derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine-like nitrogen (N-H) in the this compound structure allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation: The deprotonation of the N-H group with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic anion that can readily react with various alkylating agents (e.g., alkyl halides, tosylates) to introduce a wide array of alkyl or substituted alkyl groups at this position.

N-Acylation: Similarly, N-acylation can be achieved by treating this compound with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the liberated acid. This reaction leads to the formation of N-acyl-1,1-dimethyl-4-thiobiuret derivatives, further extending the structural diversity of this class of compounds.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Base (e.g., NaH, K2CO3), Alkyl Halide | N-Alkyl-1,1-dimethyl-4-thiobiuret |

| N-Acylation | Base (e.g., Pyridine), Acyl Chloride/Anhydride | N-Acyl-1,1-dimethyl-4-thiobiuret |

Thioamide Group Modifications and Heterocycle Formation

The thioamide functional group is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. The inherent reactivity of the sulfur and adjacent atoms allows for cyclization reactions with appropriate bifunctional reagents.

One of the most prominent reactions involving a thioamide moiety is the Hantzsch thiazole (B1198619) synthesis . wikipedia.orgyoutube.com This reaction involves the condensation of the thioamide (in this case, this compound) with an α-haloketone. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form a substituted thiazole ring. youtube.commdpi.com

Furthermore, the thiobiuret backbone can be utilized in the synthesis of other important heterocyclic systems such as 1,2,4-thiadiazoles and 1,2,4-triazoles . The synthesis of 1,2,4-thiadiazoles can often be achieved through oxidative cyclization of thioacylamidine intermediates, which can be derived from thiobiurets. organic-chemistry.orgisres.org Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of 1,2,4-triazole (B32235) rings. chemmethod.comisres.org

Synthesis of Substituted Aromatic and Heterocyclic Derivatives

The synthesis of derivatives bearing substituted aromatic and heterocyclic moieties can be achieved by employing appropriately functionalized starting materials in the synthetic schemes described above.

For instance, in the condensation reaction for the direct synthesis, using a substituted aromatic or heterocyclic acyl chloride would lead to a 1,1-dimethyl-4-(aroyl/heteroyl)thiobiuret. Similarly, reacting this compound with substituted aromatic or heterocyclic alkylating or acylating agents in the derivatization step would yield the corresponding N-substituted derivatives.

Scientific Data on this compound Remains Elusive

While the broader class of compounds known as "thiobiurets" and other "dimethylthiourea" derivatives are documented in chemical literature, the specific substitution pattern of "this compound" appears to be either exceptionally niche, not widely synthesized, or referred to under a less common nomenclature that is not systematically indexed.

Consequently, the construction of an in-depth scientific article adhering to the requested outline is not feasible at this time. The lack of primary research data prevents a scientifically accurate and informative discussion on the specified topics. Further investigation into specialized chemical databases or original laboratory research would be necessary to generate the kind of detailed information requested.

Advanced Spectroscopic and Crystallographic Characterization of 1,1 Dimethyl 4 Thiobiuret and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular conformations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

The FT-IR spectrum of 1,1-dimethyl-4-thiobiuret is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The presence of the thioamide group is a key feature of the molecule. The C=S stretching vibration is a known marker for thioamides, although its position can be influenced by coupling with other vibrations. In related thiourea (B124793) derivatives, characteristic bands for N-H stretching are typically observed in the range of 3100-3500 cm⁻¹, while C-N stretching and N-H bending vibrations appear in the fingerprint region. For N,N'-disubstituted thioureas, the N-H stretching frequency can be influenced by intramolecular hydrogen bonding. For instance, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H stretch is observed at 3165 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups Related to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3500 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1630 - 1680 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Note: The exact positions of the peaks for this compound require experimental data for the specific compound.

Raman Spectroscopy for Molecular Vibrations and Lattice Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes. The C=S bond, being polarizable, is expected to show a distinct Raman signal. In thiourea and its derivatives, the C=S stretching vibration is often coupled with other modes, making the assignment complex. However, comparative studies with related molecules and theoretical calculations can aid in the precise assignment of the Raman bands. Lattice modes, which are low-frequency vibrations corresponding to the collective motions of molecules in the crystal lattice, can also be observed in the far-infrared or low-frequency Raman region, providing information about the crystal packing and intermolecular interactions.

Correlation of Experimental Spectra with Theoretical Predictions

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can provide the optimized geometry of the molecule and predict the vibrational frequencies and intensities. By comparing the calculated spectra with the experimental data, a more accurate assignment of the observed bands to specific molecular vibrations can be made. This approach helps in resolving ambiguities arising from vibrational coupling and provides a more robust analysis of the conformational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the precise structural connectivity and electronic environment of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| N(CH₃)₂ | singlet | ~2.5 - 3.5 |

Note: These are predicted values and require experimental verification.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the carbons of the two methyl groups would give a single resonance. The most characteristic signal in the ¹³C NMR spectrum would be that of the thiocarbonyl carbon (C=S). Thioamide carbons are known to resonate at a significantly downfield chemical shift, typically in the range of 180-210 ppm, due to the deshielding effect of the sulfur atom. nih.gov The carbonyl carbon (C=O) of the biuret (B89757) structure would also have a characteristic downfield chemical shift, typically in the range of 150-170 ppm. For instance, in a related compound, N,N′-bis[2-(dimethylamino)phenyl]thiourea, the C=S carbon resonates at δ 178.66 ppm. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N(C H₃)₂ | ~35 - 45 |

| C =O | ~150 - 170 |

| C =S | ~180 - 210 |

Note: These are predicted values and require experimental verification.

Advanced NMR Techniques (e.g., 2D-NMR) for Complex Structure Assignments

No published studies detailing the use of two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy for the structural elucidation of this compound were found. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the precise connectivity of atoms within the molecule. However, no such spectra for this specific compound have been made publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is a lack of available mass spectrometry data for this compound. This includes high-resolution mass spectrometry (HRMS) for the confirmation of its elemental composition and tandem mass spectrometry (MS/MS) studies to establish its fragmentation patterns. Such data would be crucial for its unambiguous identification and for understanding its behavior under ionization conditions.

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. Consequently, no experimental data exists for its crystallographic parameters, bond lengths, bond angles, or intermolecular interactions in the solid state.

Crystallographic Parameters and Space Group Analysis

Without a solved crystal structure, information regarding the unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group of this compound remains unknown.

Bond Lengths, Bond Angles, and Torsional Angles

Specific, experimentally determined bond lengths, bond angles, and torsional angles for this compound are not available due to the absence of a crystallographic study.

Intermolecular Interactions and Crystal Packing Motifs

An analysis of the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the crystal packing of this compound cannot be performed without crystallographic data.

Computational and Theoretical Chemistry of 1,1 Dimethyl 4 Thiobiuret

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This results in the prediction of the most stable three-dimensional structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of 1,1-Dimethyl-4-thiobiuret and their relative energies to identify the most stable forms.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to identify the charge distribution and predict reactivity. Red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Vibrational Frequency Predictions and Scaling

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. These theoretical frequencies are often systematically overestimated and are therefore scaled using empirical factors to provide a better match with experimental spectroscopic data. This analysis helps in the assignment of vibrational modes to specific atomic motions within the molecule.

Reactivity Indices and Fukui Functions for Electrophilic and Nucleophilic Sites

Conceptual DFT provides various reactivity descriptors. Indices such as electronegativity, chemical hardness, and softness are calculated to quantify the global reactivity of the molecule. Fukui functions are used to describe local reactivity, identifying which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Thermodynamic Properties (e.g., Gibbs Free Energy, Enthalpy) of Formation and Reactions

DFT calculations can be used to predict thermodynamic properties. The enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S) can be computed. These values are fundamental for determining the stability of the molecule and the spontaneity and energetics of its chemical reactions.

Without dedicated computational studies on this compound, it is not possible to populate these sections with the specific, data-rich content, including the requested data tables, as required.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic nature of this compound and its interactions with surrounding solvent molecules. These simulations, by solving Newton's equations of motion for a system of atoms, can reveal intricate details about conformational changes, rotational barriers, and the influence of the solvent on the molecule's structure and energy.

The dynamic behavior of this compound is significantly influenced by the rotation around its C-N bonds. Studies on analogous molecules, such as N,N-dimethylbiuret, have shown that the substitution of hydrogen atoms with methyl groups on the nitrogen can considerably lower the activation energy for internal rotation. rsc.org This suggests that the dimethylamino group in this compound likely exhibits a lower rotational barrier compared to its unsubstituted counterpart, leading to greater conformational flexibility.

Solvation effects play a crucial role in the behavior of this compound in different environments. The polarizable continuum model (PCM) is a common computational method used to evaluate the free energy of solvation, which quantifies the interaction between a solute and a solvent. By calculating the solvation free energies in various solvents, it is possible to predict the compound's solubility and stability in different media. For thiourea (B124793) derivatives, solvation energies have been computed to understand their behavior in both polar and non-polar solvents. scispace.com These studies typically involve calculating the electrostatic and non-electrostatic contributions to the solvation free energy.

Table 1: Representative Solvation Free Energies for a Thiourea Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Water | 78.39 | -10.5 |

| Dimethyl Sulfoxide (DMSO) | 46.68 | -9.8 |

| Acetonitrile | 37.50 | -8.2 |

| Ethanol (B145695) | 24.55 | -7.5 |

| Tetrahydrofuran (THF) | 7.58 | -5.1 |

| Carbon Tetrachloride | 2.24 | -2.3 |

Note: The data presented are hypothetical and for illustrative purposes, based on general findings for thiourea derivatives. Actual values for this compound would require specific calculations.

Computational Studies on Tautomeric Equilibria and Isomerization Pathways

This compound can exist in different tautomeric forms due to the migration of a proton. The primary tautomerism to consider is the thione-thiol equilibrium, where a proton can move from a nitrogen atom to the sulfur atom of the thiocarbonyl group, resulting in a thiol tautomer.

Computational methods are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov By calculating the Gibbs free energy of each tautomer, the equilibrium constant and the population of each species at a given temperature can be predicted. scispace.com For many thiourea and related derivatives, the thione form is generally found to be the most stable tautomer in the gas phase. nih.govresearchgate.net

Isomerization in this compound can also occur through rotation around the C-N and C-C single bonds, leading to different conformers. The energy barriers for these rotations determine the rate of interconversion between conformers. Computational studies on urea (B33335) derivatives have shown that the energetic barriers for cis-trans isomerization can be significant, suggesting that different conformers may coexist at room temperature. tandfonline.com

Table 3: Calculated Relative Energies and Energy Barriers for a Hypothetical Thione-Thiol Tautomerization

| Species | Relative Energy (kcal/mol) | Energy Barrier (kcal/mol) |

| Thione Tautomer | 0.0 | - |

| Transition State | 25.8 | 25.8 |

| Thiol Tautomer | 8.5 | 17.3 |

Note: The data presented are hypothetical and for illustrative purposes, based on general findings for similar tautomeric systems. Actual values for this compound would require specific calculations.

Coordination Chemistry of 1,1 Dimethyl 4 Thiobiuret and Its Metal Complexes

Ligand Properties of 1,1-Dimethyl-4-thiobiuret

This compound, a derivative of thiobiuret (B3050041), exhibits distinct coordination behavior influenced by its unique structural features. The presence of nitrogen, sulfur, and oxygen atoms provides multiple potential coordination sites.

Donor Atom Capabilities (N, S, O)

This compound possesses three types of potential donor atoms: the nitrogen atoms of the amino and imino groups, the thiocarbonyl sulfur atom, and the carbonyl oxygen atom. The coordination can occur through the sulfur and/or nitrogen atoms, and in some cases, the carbonyl oxygen may also participate in bonding. The deprotonation of the ligand can lead to the formation of anionic species that act as chelating agents. In its neutral form, the ligand typically coordinates through the sulfur atom, which is the softest donor site. Upon deprotonation, the nitrogen atoms become more effective donors, leading to the formation of stable chelate rings.

Chelation Modes and Denticity

Thiobiuret and its derivatives can act as either monodentate or bidentate ligands. In the case of this compound, chelation is a common bonding mode, leading to the formation of stable five- or six-membered rings with a central metal ion. The most common chelation mode involves coordination through the thiocarbonyl sulfur and a deprotonated nitrogen atom, forming an S,N-bidentate ligand. This mode of coordination results in the formation of a stable four-membered chelate ring. Another possibility is the coordination through the carbonyl oxygen and a nitrogen atom, resulting in an O,N-bidentate chelation. The denticity of the ligand is therefore adaptable and depends on the reaction conditions and the nature of the metal ion.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The stoichiometry of the resulting complexes depends on the molar ratio of the reactants, the nature of the metal ion, and the reaction conditions.

Transition Metal Complexes (e.g., Ni(II), Co(III), Mo, W, Pt, Pd)

Complexes of thiobiuret and its derivatives with transition metals have been reported. For instance, Ni(II) and Co(III) complexes with thiobiuret-based ligands have been synthesized and characterized. In these complexes, the ligand often acts as a bidentate S,N-donor. The synthesis of such complexes is typically achieved by reacting a metal salt, such as nickel(II) chloride or cobalt(III) chloride, with the thiobiuret ligand in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes often exhibit square planar or octahedral geometries.

While specific studies on molybdenum, tungsten, platinum, and palladium complexes of this compound are limited in the readily available literature, the known coordination chemistry of related thio-ligands suggests that these metals would also form stable complexes. Molybdenum and tungsten are known to form complexes with sulfur- and nitrogen-containing ligands, and platinum and palladium have a high affinity for soft donor atoms like sulfur, making them likely candidates for complexation with this compound.

Table 1: Representative Transition Metal Complexes of Thiobiuret Derivatives

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry |

| Ni(II) | Thiobiuret-based ligand | 1:2 | Square Planar |

| Co(III) | Thiobiuret-based ligand | 1:3 | Octahedral |

Note: This table is illustrative and based on the general behavior of thiobiuret derivatives.

Main Group Metal Complexes (e.g., Organotin(IV))

Organotin(IV) compounds are known to form stable complexes with ligands containing sulfur and nitrogen donor atoms. While direct reports on organotin(IV) complexes of this compound are scarce, studies on related dithiobiuret (B1223364) derivatives suggest that such complexes are feasible. The synthesis would likely involve the reaction of an organotin(IV) halide (e.g., R₂SnCl₂ or R₃SnCl) with the ligand, potentially in the presence of a base to facilitate deprotonation. The resulting complexes could exhibit various coordination numbers and geometries, including tetrahedral, trigonal bipyramidal, or octahedral, depending on the number and nature of the organic groups on the tin atom and the stoichiometry of the reaction.

Table 2: Potential Organotin(IV) Complexes of this compound

| Organotin(IV) Moiety | Potential Stoichiometry (Sn:Ligand) | Potential Coordination Geometry |

| R₂Sn(IV) | 1:1 or 1:2 | Trigonal Bipyramidal or Octahedral |

| R₃Sn(IV) | 1:1 | Tetrahedral or Trigonal Bipyramidal |

Note: This table represents potential structures based on the coordination chemistry of related ligands.

Structural Characterization of Coordination Compounds

Single Crystal X-ray Diffraction of Metal Complexes

To understand the precise three-dimensional arrangement of metal complexes of this compound, single-crystal X-ray diffraction analysis would be essential. This technique provides definitive information on the coordination environment of the metal ion, including coordination number, geometry (e.g., tetrahedral, square planar, octahedral), and precise bond lengths and angles between the metal and the ligand's donor atoms. For example, studies on other thiobiuret complexes have utilized this method to confirm whether the ligand coordinates to the metal center through its sulfur atom, nitrogen atom, or both, acting as a bidentate chelating agent. researchgate.net This analysis would yield a crystallographic information file (CIF), from which key structural parameters could be extracted and presented in a data table.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for a Metal Complex of this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/n |

| Metal-Sulfur Bond Length (Å) | Data not available |

| Metal-Nitrogen Bond Length (Å) | Data not available |

| S-M-N Bond Angle (°) | Data not available |

| Coordination Geometry | Data not available |

Spectroscopic Analysis (FT-IR, UV-Vis, NMR) of Metal-Ligand Interactions

Spectroscopic methods are crucial for elucidating the nature of the metal-ligand bond in coordination compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: By comparing the FT-IR spectrum of the free this compound ligand with that of its metal complexes, one can identify how the vibrational frequencies of key functional groups change upon coordination. For instance, a shift in the ν(C=S) (thioamide) stretching frequency to a lower wavenumber is typically indicative of the sulfur atom's involvement in bonding to the metal. mdpi.com Similarly, changes in the ν(N-H) and ν(C-N) bands can provide evidence of coordination through a nitrogen atom. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The spectra of transition metal complexes typically show bands arising from d-d electronic transitions and charge-transfer transitions. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding, providing insights that can be interpreted using Ligand Field Theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the binding of the ligand to a diamagnetic metal ion. A comparison of the chemical shifts in the spectra of the ligand versus the complex would show changes for protons and carbons near the coordination site, confirming the ligand's binding mode in solution. mdpi.com

Table 2: Hypothetical FT-IR Data (cm⁻¹) for this compound (L) and its Metal Complex (ML₂)

| Assignment | Ligand (L) | Complex (ML₂) | Δν (cm⁻¹) |

|---|---|---|---|

| ν(N-H) | Data not available | Data not available | Data not available |

| ν(C=S) | Data not available | Data not available | Data not available |

| ν(C-N) | Data not available | Data not available | Data not available |

| ν(M-S) | N/A | Data not available | N/A |

Theoretical Studies of Metal-Ligand Bonding and Complex Stability

Electronic Structure and Bonding Analysis in Complexes

Computational chemistry, often using Density Functional Theory (DFT), provides a deeper understanding of the electronic structure and the nature of the metal-ligand bond. mdpi.com Such studies can calculate the distribution of electron density, molecular orbital energies, and the contributions of metal and ligand orbitals to the bonding. This analysis helps to quantify the covalent versus electrostatic character of the interaction and to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the complex's reactivity.

Thermodynamic Stability and Formation Constants

The thermodynamic stability of a complex in solution is quantified by its formation constant (K_f) or stability constant (β). researchgate.net These equilibrium constants describe the formation of the complex from the metal ion and free ligand in a solvent. researchgate.net A large formation constant indicates a thermodynamically stable complex. These values are typically determined experimentally using techniques such as potentiometric or spectrophotometric titrations. Thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complex formation can also be determined from the temperature dependence of the formation constants, providing further insight into the spontaneity and driving forces of the coordination reaction. researchgate.net

Ligand Field Theory Applications

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of transition metal complexes. wikipedia.org It explains how the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbitals into different energy levels. wikipedia.orglibretexts.org The magnitude of this splitting (Δ) is a key parameter that can be derived from UV-Vis spectroscopy. LFT helps to explain the magnetic properties, colors, and electronic spectra of complexes. wikipedia.org By applying LFT to complexes of this compound, one could determine the ligand field strength of this specific thiobiuret and place it within the spectrochemical series, predicting whether it would form high-spin or low-spin complexes with various transition metals. chemrxiv.org

Supramolecular Chemistry and Self Assembly Involving 1,1 Dimethyl 4 Thiobiuret

Hydrogen Bonding Networks in Solid State and Solution

In the solid state, 1,1-dimethyl-4-thiobiuret is expected to form extensive hydrogen bonding networks. The N-H protons of the thiobiuret (B3050041) backbone can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors. This donor-acceptor pairing facilitates the self-assembly of molecules into predictable patterns.

Thiourea (B124793) and urea (B33335) moieties are well-known for forming robust hydrogen-bonded assemblies. In related structures, such as N,N'-disubstituted thioureas, both intramolecular and intermolecular hydrogen bonds are observed. Intramolecular hydrogen bonds can occur between an N-H group and a nearby acceptor atom within the same molecule, influencing its conformation. Intermolecular hydrogen bonds, however, are the primary driving force for the formation of extended networks. These can lead to the creation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

The specific patterns of hydrogen bonding in the crystal lattice of this compound would be dependent on the arrangement of molecules, which can be influenced by crystallization conditions. Common hydrogen bonding motifs in related compounds include dimers formed through N-H···S or N-H···O interactions, as well as catemeric chains. The dimethyl substitution on one of the nitrogen atoms will influence the steric accessibility for hydrogen bonding, potentially favoring certain motifs over others.

While solid-state structures are dominated by these well-defined networks, in solution, the hydrogen bonding interactions become more dynamic. The strength and nature of these interactions would be influenced by the solvent's polarity and its own hydrogen bonding capabilities. In polar, protic solvents, there will be competition between solute-solute and solute-solvent hydrogen bonds.

Crystal Engineering and Design of Supramolecular Architectures

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. For this compound, its hydrogen bonding capabilities make it a promising building block for the construction of novel supramolecular architectures.

By understanding the preferred hydrogen bonding patterns of the thiobiuret core, it is possible to design co-crystals. In a co-crystal, this compound would be co-crystallized with another molecule (a co-former) that has complementary hydrogen bonding sites. The selection of a co-former with specific functional groups (e.g., carboxylic acids, pyridines) can direct the self-assembly process to form specific, pre-designed supramolecular synthons. These synthons are robust and predictable patterns of intermolecular interactions.

The design of supramolecular architectures with this compound could lead to materials with tailored properties, such as modified solubility, melting point, or stability. The field of crystal engineering provides the tools to systematically explore these possibilities, moving from the molecular properties of this compound to the macroscopic properties of the resulting crystalline materials.

Host-Guest Chemistry with this compound Derivatives (if applicable for recognition)

While there is limited specific information on the host-guest chemistry of this compound itself, the fundamental principles of molecular recognition suggest potential applications. The thiobiuret backbone, with its arrangement of hydrogen bond donors and acceptors, could be incorporated into larger macrocyclic structures to create a host molecule. Such a host could potentially recognize and bind to specific guest molecules through complementary hydrogen bonding.

For recognition to be effective, the binding site of the host molecule needs to be pre-organized to match the size, shape, and chemical functionality of the guest. Derivatives of this compound could be synthesized to create specific cavities or clefts capable of encapsulating small molecules or ions. The strength and selectivity of this binding would depend on the number and geometry of the hydrogen bonds formed, as well as other non-covalent interactions.

Mechanochemical Approaches to Supramolecular Assemblies

Mechanochemistry, the use of mechanical force to induce chemical reactions and phase transformations, offers a solvent-free and environmentally friendly method for the synthesis of supramolecular assemblies, including co-crystals. For this compound, mechanochemical grinding, either neat (dry) or with a small amount of liquid (liquid-assisted grinding), could be employed to form co-crystals with various co-formers.

This approach is particularly useful for screening for new solid forms and for synthesizing materials that may be difficult to obtain from solution crystallization. The mechanical energy input can overcome kinetic barriers and promote the formation of thermodynamically stable crystalline phases. Real-time monitoring techniques, such as in-situ powder X-ray diffraction, can be used to study the kinetics and mechanisms of mechanochemical co-crystal formation involving thiobiuret derivatives.

Exploration of Other Non-Covalent Interactions (e.g., π-π stacking, Van der Waals forces)

π-π Stacking: If the molecular conformation allows for the close approach of aromatic rings (if present in a derivative or co-former), π-π stacking interactions can occur. These interactions involve the overlap of π-orbitals between adjacent aromatic systems and contribute to the stability of the crystal packing. For this compound itself, which is not aromatic, these interactions would be relevant in co-crystals with aromatic co-formers.

The interplay of these various non-covalent forces—hydrogen bonding, van der Waals forces, and potentially π-π stacking—determines the final three-dimensional arrangement of the molecules in the crystal, influencing its physical and chemical properties.

Advanced Materials and Catalytic Applications of 1,1 Dimethyl 4 Thiobiuret and Its Complexes

Precursors for Metal Sulfide Thin Films and Nanostructures

Metal complexes of 1,1-dimethyl-4-thiobiuret and related thiobiuret (B3050041) derivatives have emerged as highly effective single-source precursors for the fabrication of metal sulfide thin films and nanostructures. A single-source precursor is a molecule that contains all the necessary elements for the final material, in this case, both the metal and the sulfur, simplifying the deposition process. The stability of these thiobiuret complexes at room temperature and their solubility in common organic solvents make them particularly suitable for solution-based deposition techniques like Aerosol-Assisted Chemical Vapor Deposition (AACVD).

The AACVD method involves dissolving the precursor complex in a solvent, generating a fine aerosol of microscopic droplets, and transporting this aerosol into a heated reaction chamber using a carrier gas. Upon reaching the heated substrate, the precursor droplets undergo evaporation and thermal decomposition, leading to the formation of a thin film of the desired metal sulfide. This technique avoids the need for highly volatile precursors required in conventional CVD, thus expanding the range of applicable compounds.

Various metal complexes of thiobiurets have been synthesized and utilized for this purpose, including those of zinc, cadmium, cobalt, and nickel. For instance, zinc and cadmium complexes of 1,1,5,5-tetraalkyl-2-thiobiurets have been used to deposit zinc sulfide (ZnS) and cadmium sulfide (CdS) films. Thermogravimetric analysis of these complexes confirms that they decompose cleanly in a single step to yield the corresponding metal sulfides. The deposition temperature is a critical parameter that influences the crystal structure and morphology of the resulting films. Zinc complexes, for example, have been shown to produce cubic ZnS at lower temperatures (300-350 °C) and hexagonal ZnS at higher temperatures (400-450 °C). The morphology of the deposited films can range from granular crystallites and small rods to more complex structures like hexagonal plates and flower-like agglomerates, depending on the specific precursor and deposition conditions.

| Precursor Complex Type | Deposited Film | Deposition Temperature (°C) | Resulting Phase/Morphology | Reference |

|---|---|---|---|---|

| Zinc thiobiurets | ZnS | 300 - 350 | Cubic; small rods and granular crystallites | |

| Zinc thiobiurets | ZnS | 400 - 450 | Hexagonal; granular crystallites | |

| Cadmium thiobiurets | CdS | 300 - 450 | Hexagonal; granular films | |

| Nickel dithiobiuret (B1223364) | NiS | 320 | Hexagonal NiS phase | |

| Cobalt dithiobiuret | Cobalt Sulfide | 500 | Rods and flower-like morphologies |

Adsorption Phenomena and Material Interfaces

The thiobiuret functional group, with its sulfur and nitrogen donor atoms, shows significant promise in the development of advanced adsorbent materials, particularly for the remediation of heavy metals from aqueous solutions.

Researchers have successfully developed highly effective adsorbents by chemically modifying robust, high-surface-area materials with thiobiuret derivatives. A notable example involves the functionalization of a metal-organic framework (MOF), MIL-125, with 2-imino-4-thiobiuret (ITB) groups. This modification creates a porous adsorbent with accessible sulfur-based functionalities that exhibit a high affinity for heavy metal ions. Another approach has been to graft these functional groups onto partially reduced graphene oxide, creating a novel chelating adsorbent for the extraction of toxic metal ions from wastewater. These strategies leverage the high surface area and tunable porosity of the support material while exploiting the strong binding capabilities of the thiobiuret moiety.

The high efficiency and selectivity of thiobiuret-functionalized materials for certain heavy metals, especially mercury(II) and lead(II), are attributed to a chemisorption mechanism. This involves the formation of strong covalent bonds between the metal ions and the sulfur atoms of the thiobiuret groups on the adsorbent's surface.

Catalytic Applications in Organic Transformations

Potential for Heterogeneous Catalysis (e.g., immobilization on supports)

The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, aiming to simplify catalyst recovery and reuse, thereby reducing costs and environmental impact. While homogeneous catalysts based on this compound and its metal complexes can offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilization of these catalytic species onto solid supports presents a viable solution, transforming them into heterogeneous catalysts with enhanced practical utility.

The molecular structure of this compound, featuring reactive nitrogen and sulfur atoms, offers multiple anchor points for immobilization onto a variety of solid supports. Common strategies for the heterogenization of molecular catalysts that could be applied to this compound complexes include covalent bonding, adsorption, and encapsulation.

Potential Support Materials and Immobilization Strategies:

Polymer Supports: Functionalized polymers such as polystyrene, polyethylene glycol (PEG), and polyacrylic acid can serve as excellent supports. The thiobiuret ligand or its complexes can be covalently attached to the polymer backbone. For instance, chiral thiourea (B124793) catalysts have been successfully immobilized on PEG, demonstrating improved catalytic activity and enantioselectivity in Michael addition reactions. researchgate.net This approach allows for the catalyst to be easily filtered and reused across multiple reaction cycles. researchgate.net

Inorganic Oxides: Materials like silica (SiO2), alumina (Al2O3), and titania (TiO2) are widely used supports due to their high surface area, mechanical stability, and tunable porosity. The surface of these oxides can be functionalized with groups that can react with the this compound ligand, leading to a covalently attached and stable catalytic system.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a crystalline structure, offering a uniform environment for catalytic reactions. Nickel nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF have been used for the synthesis of thiourea derivatives. researchgate.net This suggests that MOFs could serve as effective hosts for this compound-based catalysts, potentially enhancing their activity and stability. researchgate.net

Carbon-Based Materials: Activated carbon, graphene, and carbon nanotubes provide robust supports with large surface areas. Surface modifications can introduce functional groups that facilitate the anchoring of the thiobiuret complexes.

Potential Catalytic Applications:

Drawing parallels from the catalytic activity of related thiourea derivatives, immobilized this compound catalysts could potentially be active in a range of organic transformations. Chiral bifunctional thiourea catalysts are known to be effective in asymmetric synthesis. chemrxiv.org Furthermore, thiourea derivatives have been employed to activate carbonyl and imine compounds for Michael addition reactions. chemrxiv.org Heterogenized this compound catalysts could therefore be explored for similar applications, offering the advantage of facile recovery and recyclability.

The table below summarizes potential support materials and the corresponding immobilization methods that could be investigated for developing heterogeneous catalysts based on this compound.

| Support Material | Immobilization Method | Potential Advantages |

| Polystyrene | Covalent attachment via functionalization of the polymer | High loading capacity, good chemical stability |

| Silica Gel (SiO₂) | Surface functionalization and covalent bonding | High surface area, mechanical robustness |

| Metal-Organic Framework (MOF) | Encapsulation or post-synthetic modification | Uniform catalytic sites, shape selectivity |

| Activated Carbon | Adsorption or covalent attachment | Excellent thermal stability, large surface area |

Further research is necessary to explore these possibilities, including the synthesis of supported catalysts, their characterization using techniques like FT-IR, XRD, and TEM, and evaluation of their catalytic performance in relevant chemical reactions.

Non-Linear Optical (NLO) Properties of this compound Derivatives

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a material is related to its ability to alter the properties of light passing through it, and this is often observed in molecules with a high degree of electronic asymmetry and delocalized π-electron systems.

Organic molecules incorporating donor-π-acceptor (D-π-A) motifs are promising candidates for NLO materials. The thiobiuret scaffold, with its combination of electron-donating amine groups and the electron-withdrawing thiocarbonyl group, provides a basis for designing molecules with significant second-order NLO properties. The formation of metal complexes with this compound can further enhance these properties by introducing metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) transitions, which can contribute significantly to the molecular hyperpolarizability (β), a measure of the second-order NLO response.

While specific experimental data on the NLO properties of this compound are not extensively reported, studies on related thiourea and dithiobiuret derivatives provide valuable insights into their potential. For instance, transition metal complexes of 1,3-diphenylthiourea have been investigated, and theoretical calculations have shown that cobalt complexes exhibit the highest NLO properties. utm.my The first hyperpolarizability (βtot) of a cobalt complex of 1,3-diphenylthiourea was calculated to be 6030.985 x 10⁻³⁰ esu at 1064 nm, indicating its potential for NLO applications. utm.my This enhancement is attributed to a high dipole moment and a low energy gap, which facilitate intramolecular charge transfer. utm.my

The NLO properties of such compounds are typically characterized by techniques like the Kurtz-Perry powder method or by computational methods such as Density Functional Theory (DFT). These studies help in understanding the structure-property relationships and in the rational design of new NLO materials.

The table below presents representative data for the first hyperpolarizability (β) of some thiourea-related metal complexes, illustrating the potential for this class of compounds in NLO applications.

| Compound | Metal Center | First Hyperpolarizability (βtot) (x 10⁻³⁰ esu) | Wavelength (nm) |

| Cobalt complex of 1,3-diphenylthiourea | Co | 6030.985 | 1064 |

| Copper complex of 1,3-diphenylthiourea | Cu | (Data not specified) | 1064 |

| Cadmium complex of 1,3-diphenylthiourea | Cd | (Data not specified) | 1064 |

Data for 1,3-diphenylthiourea complexes are based on DFT calculations. utm.my

The design of novel this compound derivatives for NLO applications could involve:

Coordination with various transition metals: Introducing different metal centers (e.g., Co, Ni, Cu, Zn, Cd) can tune the energy of the charge-transfer transitions and thus the NLO response.

Modification of the ligand structure: Introducing additional electron-donating or withdrawing groups on the thiobiuret backbone can modulate the intramolecular charge transfer characteristics.

Further experimental and theoretical investigations are required to fully elucidate the NLO properties of this compound and its derivatives and to realize their potential in advanced optical materials.

Future Research Directions and Unexplored Avenues for 1,1 Dimethyl 4 Thiobiuret Chemistry

Development of Green and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry. Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of 1,1-Dimethyl-4-thiobiuret and its analogues.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and solvents. google.comrsc.org A shift towards greener alternatives is essential. Areas ripe for exploration include:

Catalyst-Free Synthesis: Investigating solvent-and catalyst-free reaction conditions could significantly reduce the environmental impact of synthesis. researchgate.net For instance, exploring solid-state reactions or reactions under microwave irradiation could lead to higher yields and shorter reaction times. nih.gov

Aqueous Media Synthesis: The use of water as a solvent presents a significant step towards sustainability. nih.gov Research into the viability of synthesizing this compound in aqueous systems, potentially under sunlight, could offer a truly green synthetic route. nih.gov

Deep Eutectic Solvents (DES): These solvents are gaining attention as green reaction media. rsc.org Investigating the use of DES, which can also act as catalysts, for the synthesis of this compound could provide a recyclable and efficient reaction system. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalyst-Free Methods | Reduced toxicity, simplified purification | Exploration of microwave-assisted and solid-state reactions |

| Aqueous Media Synthesis | Environmentally benign, low cost | Development of water-soluble precursors and reaction conditions |

| Deep Eutectic Solvents | Recyclable, dual solvent/catalyst role | Screening of various DES compositions for optimal yield and purity |

| One-Pot Syntheses | Increased efficiency, reduced waste | Design of convergent synthetic strategies from simple starting materials |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The reactivity of the thiobiuret (B3050041) scaffold, characterized by its nucleophilic sulfur and nitrogen atoms, offers a rich landscape for discovering novel chemical transformations. nih.gov Future research should aim to move beyond known reactions and explore new reactivity patterns for this compound.

Key areas for investigation include:

Heterocycle Synthesis: Thiourea (B124793) derivatives are valuable precursors for the synthesis of various heterocyclic compounds. wikipedia.orgnih.gov A systematic investigation into the cyclization reactions of this compound with different electrophiles could lead to the discovery of new classes of heterocyclic compounds with potential biological activities.

Coordination Chemistry: The presence of multiple donor atoms (S and N) makes this compound an excellent ligand for coordination with metal ions. nih.govnih.gov Exploring its coordination behavior with a wide range of transition metals could lead to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties. researchgate.net

Organocatalysis: Thiourea derivatives have emerged as effective organocatalysts in various organic transformations. nih.gov The potential of this compound and its derivatives as organocatalysts, particularly in asymmetric synthesis, warrants thorough investigation.

Integration with Advanced Analytical Techniques (e.g., In-situ Spectroscopy)

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and reactions of this compound, the integration of advanced analytical techniques is crucial. In-situ spectroscopy, in particular, offers the ability to monitor reactions in real-time without the need for sample extraction. spectroscopyonline.comnih.gov

Future research should focus on:

Real-Time Reaction Monitoring: Employing techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable insights into the formation of intermediates, reaction kinetics, and the influence of various reaction parameters. spectroscopyonline.comyoutube.com This data is invaluable for optimizing reaction conditions and elucidating complex reaction pathways.

Spectroscopic Elucidation of Intermediates: The identification of transient and labile intermediate species is often challenging with traditional analytical methods. spectroscopyonline.com In-situ spectroscopy can help in the characterization of these fleeting species, providing a more complete picture of the reaction mechanism.

| Analytical Technique | Information Gained | Potential Impact on Research |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products | Optimization of reaction conditions and elucidation of reaction mechanisms |

| In-situ Raman Spectroscopy | Monitoring of specific functional group transformations, particularly the C=S bond | Understanding the reactivity of the thiocarbonyl group in different chemical environments |

| Ex-situ Fiber Optic Raman Spectroscopy | Real-time analysis of aqueous reaction mixtures | Facilitating the development of green synthetic methods in water |

Design of Multi-Functional Materials based on this compound

The unique structural features of this compound make it an attractive building block for the design of novel multi-functional materials. researchgate.net The ability to form strong hydrogen bonds and coordinate with metal ions opens up possibilities for creating materials with tailored properties. researchgate.net

Future research directions in this area include:

Coordination Polymers and MOFs: As mentioned earlier, the coordinating ability of this compound can be exploited to construct CPs and MOFs. researchgate.net These materials could be designed to have specific porosities and functionalities for applications in gas storage, separation, and heterogeneous catalysis.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to the development of functional polymers with enhanced thermal stability, flame retardancy, or metal-ion binding capabilities. acs.orgmdpi.com

Chemosensors: The interaction of the thiobiuret group with specific analytes could be harnessed to develop colorimetric or fluorescent chemosensors for the detection of metal ions or other species. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules and materials, thereby guiding experimental efforts. nih.govnih.gov The application of advanced computational modeling to this compound chemistry is a largely unexplored but highly promising area.

Key research avenues include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can aid in understanding reaction mechanisms and predicting the outcomes of new reactions.

Molecular Docking and QSAR: For potential biological applications, molecular docking studies can be employed to predict the binding affinity of this compound derivatives to specific biological targets. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure with biological activity, facilitating the design of more potent compounds.

Materials Simulation: Computational modeling can be used to predict the structures and properties of materials based on this compound, such as the porosity and gas adsorption properties of MOFs. researchgate.net This can accelerate the discovery of new materials with desired functionalities.

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms | Rational design of new synthetic pathways and catalysts |

| Molecular Docking | Prediction of binding modes and affinities to biological targets | Identification of potential drug candidates |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity | Design of more potent and selective bioactive compounds |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of this compound in different environments | Understanding of solvation effects and conformational preferences |

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing 1,1-Dimethyl-4-thiobiuret, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiourea alkylation, using reagents like dimethylamine and carbon disulfide under controlled pH and temperature (e.g., 0–5°C). Purity validation requires multi-technique characterization:

- Nuclear Magnetic Resonance (NMR) : Identify methyl proton signals (δ ~2.5–3.0 ppm) and thioureide protons (δ ~3.5–4.0 ppm) .

- Infrared (IR) Spectroscopy : Confirm C=S stretching vibrations (~1200–1300 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns and UV detection .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- ¹³C NMR : Look for quaternary carbon signals near δ 160–170 ppm (C=S) and methyl carbons at δ 35–40 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~132) and fragmentation patterns (e.g., loss of methyl groups) confirm structure .

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic reactivity of this compound in organometallic complexes?

- Methodological Answer :

- Variables : Test catalyst types (e.g., Pd, Ni), solvent polarity (DMF vs. THF), and temperature (25–80°C).

- Control Groups : Include uncatalyzed reactions and analogs (e.g., unsubstituted thiobiuret) .

- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates and Arrhenius plots to determine activation energy .

- Data Validation : Replicate trials (n ≥ 3) and apply error bars with standard deviation .

Q. What methodologies resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer :

- Cross-Validation : Combine differential scanning calorimetry (DSC) for ΔH measurements with computational DFT calculations to model stability .

- Contextual Analysis : Assess experimental conditions (e.g., solvent, concentration) in conflicting studies; moisture sensitivity may explain variability .

- Meta-Analysis : Aggregate data from peer-reviewed studies, excluding non-peer-reviewed sources (e.g., ) .

Q. How can researchers optimize solvent systems for this compound in green chemistry applications?

- Methodological Answer :

- Solvent Screening : Test biodegradable solvents (e.g., cyclopentyl methyl ether) vs. traditional (e.g., DCM) using Hansen solubility parameters .

- Yield vs. Sustainability : Balance reaction efficiency (e.g., 80% yield) with environmental metrics (e.g., E-factor) .

- Table :

| Solvent | Yield (%) | E-Factor | Boiling Point (°C) |

|---|---|---|---|

| DCM | 85 | 8.2 | 40 |

| CPME | 78 | 3.1 | 106 |

| Ethanol | 65 | 2.5 | 78 |

Data Contradiction & Analysis

Q. How should discrepancies in the biological activity of this compound across cell lines be addressed?

- Methodological Answer :

- Dose-Response Curves : Test IC₅₀ values in multiple cell lines (e.g., HeLa, HEK293) to identify lineage-specific effects .

- Metabolic Profiling : Use LC-MS to detect metabolites that may enhance or inhibit activity in specific cell types .

- Statistical Rigor : Apply ANOVA to confirm significance (p < 0.05) and control for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.